2-chloro-6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine 2-chloro-6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 923202-90-8
VCID: VC7158413
InChI: InChI=1S/C23H17ClN6O2/c1-31-16-7-4-13(5-8-16)22-19-20(17-11-15(24)6-9-18(17)32-22)26-23-27-28-29-30(23)21(19)14-3-2-10-25-12-14/h2-12,21-22H,1H3,(H,26,27,29)
SMILES: COC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6
Molecular Formula: C23H17ClN6O2
Molecular Weight: 444.88

2-chloro-6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

CAS No.: 923202-90-8

Cat. No.: VC7158413

Molecular Formula: C23H17ClN6O2

Molecular Weight: 444.88

* For research use only. Not for human or veterinary use.

2-chloro-6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine - 923202-90-8

Specification

CAS No. 923202-90-8
Molecular Formula C23H17ClN6O2
Molecular Weight 444.88
IUPAC Name 4-chloro-9-(4-methoxyphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene
Standard InChI InChI=1S/C23H17ClN6O2/c1-31-16-7-4-13(5-8-16)22-19-20(17-11-15(24)6-9-18(17)32-22)26-23-27-28-29-30(23)21(19)14-3-2-10-25-12-14/h2-12,21-22H,1H3,(H,26,27,29)
Standard InChI Key NHNKTZIEFRYSDT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6

Introduction

Chemical Identity and Structural Elucidation

Molecular Characterization

The compound’s IUPAC name, 4-chloro-9-(4-methoxyphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(10),2(7),3,5,13,15-hexaene, reflects its polycyclic framework. Key features include:

  • Chlorine substituent at position 4, enhancing electrophilic reactivity.

  • 4-Methoxyphenyl group at position 9, contributing to lipophilicity and π-π stacking potential.

  • Pyridin-3-yl moiety at position 11, enabling hydrogen bonding and metal coordination.

The SMILES notation COC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6 delineates connectivity, while the InChIKey NHNKTZIEFRYSDT-UHFFFAOYSA-N ensures unique identification.

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related analogues:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC<sub>23</sub>H<sub>17</sub>ClN<sub>6</sub>O<sub>2</sub>444.88Cl, 4-OCH<sub>3</sub>Ph, Pyridin-3-yl
6-(2-Fluorophenyl) AnalogueC<sub>22</sub>H<sub>15</sub>FN<sub>6</sub>O398.40F, Pyridin-3-yl
7-Chloro-4-(6-(4-Methoxyphenyl) Derivative C<sub>22</sub>H<sub>15</sub>ClN<sub>4</sub>O386.80Cl, 4-OCH<sub>3</sub>Ph, Quinoline Core

The chlorine atom in the target compound increases molecular weight by ~46.5 g/mol compared to its fluorinated counterpart, potentially altering bioavailability and target affinity. The 4-methoxyphenyl group differentiates it from quinoline-based derivatives, which exhibit distinct electronic profiles .

Synthetic Pathways and Methodological Considerations

General Synthesis Strategy

While explicit synthetic details for the target compound remain undisclosed, chromeno-tetrazolo-pyrimidines typically arise from multicomponent reactions (MCRs) involving:

  • Chromenone precursors: Synthesized via acid-catalyzed cyclization of substituted phenols and β-ketoesters.

  • Tetrazole formation: Achieved through [2+3] cycloaddition between nitriles and sodium azide.

  • Pyrimidine annulation: Utilizing urea or thiourea derivatives under basic conditions.

Microwave-assisted synthesis and solvent-free protocols may enhance yield and reduce reaction times, as demonstrated for analogous systems.

Functionalization Challenges

Introducing the 4-methoxyphenyl group necessitates Ullmann-type coupling or Buchwald-Hartwig amination, which require palladium catalysts and stringent temperature control. Regioselectivity in pyridine substitution further complicates synthesis, often demanding protective group strategies.

Biological Activity and Mechanistic Insights

Anticancer Mechanisms

Preliminary studies suggest topoisomerase II inhibition and ROS generation as primary anticancer mechanisms. The pyridinyl moiety chelates transition metals, fostering oxidative stress in cancer cells. Compared to the fluorinated analogue, the target compound’s chlorine atom increases electrophilicity, potentiating DNA alkylation.

Anti-inflammatory Activity

In murine models, similar compounds suppress COX-2 and NF-κB pathways. The methoxy group’s electron-donating effect stabilizes radical intermediates, reducing prostaglandin synthesis.

Pharmacokinetic and Physicochemical Properties

Solubility and Lipophilicity

Though experimental solubility data are unavailable, computational models (e.g., ALOGPS) predict logP ≈ 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The pyridine nitrogen and tetrazole ring may confer pH-dependent solubility.

Metabolic Stability

Cytochrome P450 isoforms (CYP3A4, CYP2D6) likely mediate O-demethylation of the 4-methoxyphenyl group, producing a catechol metabolite. Chlorine substitution slows hepatic clearance compared to non-halogenated analogues.

Comparative Analysis with Structural Analogues

Fluorinated vs. Chlorinated Derivatives

Replacing chlorine with fluorine in the 6-(2-fluorophenyl) analogue reduces molecular weight by 46.48 g/mol and increases electronegativity, enhancing hydrogen-bonding capacity but diminishing hydrophobic interactions.

Quinoline-Based Derivatives

The 7-chloro-4-(6-(4-methoxyphenyl)quinoline derivative lacks the tetrazole ring, simplifying synthesis but reducing π-stacking ability. Its lower molecular weight (386.8 g/mol) correlates with faster renal excretion.

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